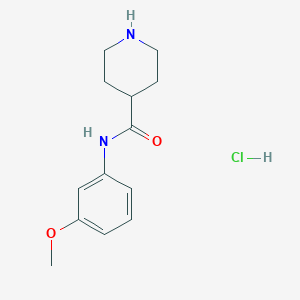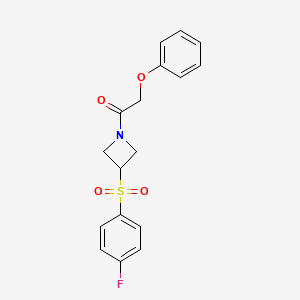
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains an azetidine ring (a four-membered cyclic amine), a sulfonyl group attached to a fluorophenyl group, and a phenoxyethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the phenoxyethanone group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfonyl group, the fluorophenyl group, and the phenoxyethanone group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the azetidine ring might undergo ring-opening reactions, the sulfonyl group could participate in substitution reactions, and the phenoxyethanone group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Monoacylglycerol Lipase (MAGL) Inhibition
JNJ-42226314 is a reversible and highly selective inhibitor of MAGL , a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) . By inhibiting MAGL, it elevates 2-AG levels, which in turn activates cannabinoid receptors (CB1 and CB2). These receptors play essential roles in mood regulation, appetite, pain modulation, and inflammation .
Neuropathic Pain Management
In animal models, JNJ-42226314 demonstrated antinociceptive efficacy in both inflammatory and neuropathic pain conditions. It effectively reduced hypersensitivity induced by complete Freund’s adjuvant and chronic constriction injury. Notably, at a lower dose (3 mg/kg), it provided neuropathic antinociception without adverse effects on hippocampal synaptic function or sleep patterns .
CB1 Receptor Modulation
By increasing 2-AG levels, JNJ-42226314 indirectly occupies CB1 receptors in rodent brains. CB1 receptor activation has been associated with positive effects on mood and appetite regulation .
Norepinephrine Modulation
JNJ-42226314 raised norepinephrine levels in the cortex, suggesting potential implications for neurotransmitter balance and related disorders .
Conformational Restriction Strategy
The compound’s 3-aryl-azetidine moiety offers a novel structural feature. Conformational restriction strategies, such as this, can lead to improved drug design and efficacy .
Heterocyclic Amino Acid Derivatives
JNJ-42226314 belongs to a class of heterocyclic amino acid derivatives containing azetidine and oxetane rings. These compounds are of interest for their physicochemical and metabolic properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-6-8-15(9-7-13)24(21,22)16-10-19(11-16)17(20)12-23-14-4-2-1-3-5-14/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSMROHRLCORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2842322.png)


![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)
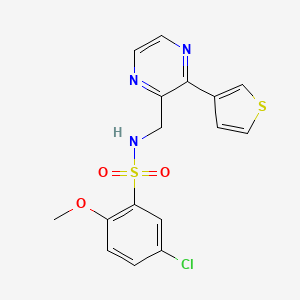

![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)
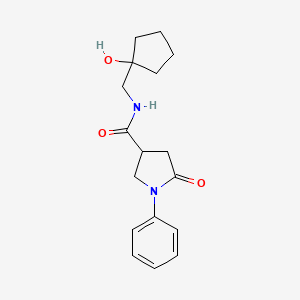
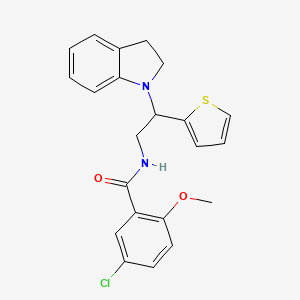
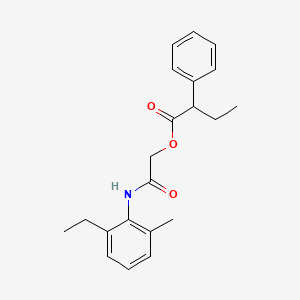
![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)
![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
